While specific synthesis protocols for Tetrakis(ethylmethylamido)zirconium(IV) are not detailed in the provided abstracts, they generally involve reacting zirconium tetrachloride (ZrCl4) with four equivalents of lithium ethylmethylamide (LiNEtMe) in an appropriate solvent like diethyl ether or hexane under an inert atmosphere. [] The reaction proceeds with the substitution of chloride ligands by ethylmethylamido ligands. Purification methods like distillation or sublimation under reduced pressure are usually employed to obtain high-purity TEMAZ.
Tetrakis(ethylmethylamido)zirconium(IV) is highly reactive towards water and oxygen. [, ] This reactivity is exploited in ALD, where TEMAZ reacts with water vapor in a sequential manner to deposit ZrO2 thin films. The reaction likely involves a series of hydrolysis and condensation steps, resulting in the formation of Zr-O-Zr bonds and the elimination of diethylamine as a volatile byproduct.
In the context of ALD, the mechanism of action of Tetrakis(ethylmethylamido)zirconium(IV) involves a self-limiting surface reaction. [, ] In the first step, TEMAZ is pulsed into a reaction chamber containing the substrate. The ethylmethylamido ligands react with surface hydroxyl groups on the substrate, leading to the chemisorption of zirconium and the release of diethylamine. In the subsequent step, water vapor is introduced, reacting with the surface-bound zirconium species, completing the formation of a ZrO2 monolayer and regenerating surface hydroxyl groups. This self-limiting nature allows for precise thickness control during the deposition process.
Tetrakis(ethylmethylamido)zirconium(IV) is a volatile liquid or low-melting solid at room temperature, facilitating its use in gas-phase deposition techniques like ALD. [, ] It is highly sensitive to air and moisture, necessitating handling under an inert atmosphere. Specific physical properties such as boiling point, melting point, and vapor pressure are not provided in the abstracts.
Atomic Layer Deposition of ZrO2 Thin Films: TEMAZ is a widely used precursor for depositing ZrO2 thin films via ALD. [, , , ] The self-limiting nature of the ALD process, coupled with the volatility and reactivity of TEMAZ, enables the deposition of uniform, conformal, and ultrathin ZrO2 films with excellent control over thickness and composition.
High-k Dielectric Materials: ZrO2 thin films deposited using TEMAZ have emerged as promising high-k dielectric materials in microelectronic devices. [, ] These materials possess a high dielectric constant, allowing for a higher capacitance density compared to traditional silicon dioxide (SiO2) gate dielectrics. This property is crucial for miniaturizing transistors and enhancing the performance of integrated circuits.
Diffusion Barriers: ZrO2 films also act as effective diffusion barriers, preventing the interdiffusion of materials in electronic devices. [] This property is particularly important in copper interconnects, where ZrO2 prevents copper diffusion into the surrounding dielectric material, ensuring device reliability and performance.
Protective Coatings: Due to their chemical inertness and high hardness, ZrO2 films deposited using TEMAZ can serve as protective coatings for various applications. [] They provide resistance against corrosion, wear, and scratching, enhancing the durability and lifespan of the underlying material.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: